N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide is a compound that features an imidazole ring, a thioether linkage, and a propionamide group. Imidazole derivatives are known for their broad range of biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives like N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage may also play a role in its biological activity by facilitating interactions with specific proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: A bactericidal agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Uniqueness
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide is unique due to its combination of an imidazole ring, thioether linkage, and propionamide group. This unique structure allows it to interact with a diverse range of biological targets and exhibit various pharmacological activities .
Properties
IUPAC Name |
N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-13(18)15-8-9-19-14-16-10-12(17-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOJQORFIXHDTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=NC=C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.